

Application Notes and Protocols: Tucidinostat for In Vitro Cytotoxicity Assays

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Compound of Interest

Compound Name: Tucidinostat

Cat. No.: B1682036

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Introduction

Tucidinostat, also known as Chidamide or HBI-8000, is a potent and orally available histone deacetylase (HDAC) inhibitor with a subtype-selective profile, targeting HDAC1, HDAC2, HDAC3 (Class I), and HDAC10 (Class IIb).^{[1][2][3][4]} Its mechanism of action involves the accumulation of acetylated histones and non-histone proteins, leading to the modulation of gene expression.^{[5][6]} This results in a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth, making it a compound of significant interest in oncology research.^{[1][6]} **Tucidinostat** has demonstrated a broad spectrum of antitumor activity in both preclinical and clinical settings.^[7]

These application notes provide a comprehensive overview of the use of **Tucidinostat** in in vitro cytotoxicity assays, including recommended concentration ranges, detailed experimental protocols, and insights into its molecular mechanism of action.

Data Presentation: Tucidinostat In Vitro Efficacy

The cytotoxic effects of **Tucidinostat** have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound in inhibiting cellular proliferation. The tables below summarize the IC₅₀ values of **Tucidinostat** against various cancer cell lines and its inhibitory activity against specific HDAC isoforms.

Table 1: In Vitro Cytotoxicity (IC50) of **Tucidinostat** in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (μM) |
|-----------|------------------------|---------------|-----------------------|------------------|
| EBC-1 | Lung Cancer | SRB | 72 | 2.9[4] |
| HCT116 | Colon Cancer | SRB | 72 | 7.8[4] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified[7] |
| U2OS | Osteosarcoma | Not Specified | Not Specified | Not Specified[7] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | Not Specified[7] |
| BEL-7402 | Liver Carcinoma | Not Specified | Not Specified | Not Specified[7] |
| A549 | Lung Carcinoma | Not Specified | Not Specified | Not Specified[7] |
| MCF-7 | Breast Carcinoma | Not Specified | Not Specified | Not Specified[7] |
| HCT-8 | Colorectal Carcinoma | Not Specified | Not Specified | Not Specified[7] |

Table 2: Inhibitory Activity (IC50) of **Tucidinostat** against HDAC Isoforms

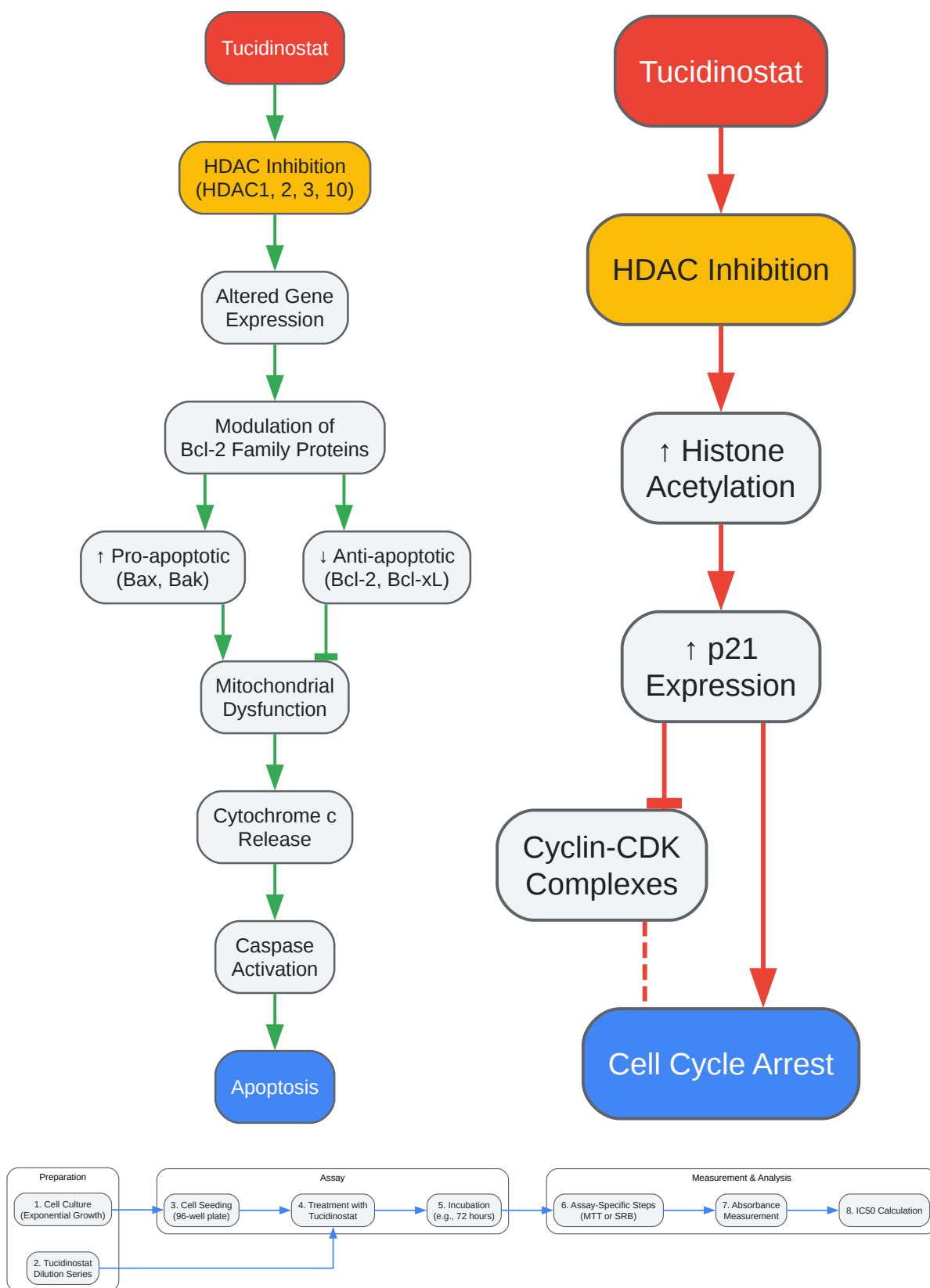
| HDAC Isoform | IC50 (nM) |
|--------------|-----------|
| HDAC1 | 95[4] |
| HDAC2 | 160[4] |
| HDAC3 | 67[4] |
| HDAC10 | 78[4] |

Mechanism of Action: Signaling Pathways

Tucidinostat exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Apoptosis Induction

Tucidinostat induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[8][9] Key molecular events include the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.[8][10][11]



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